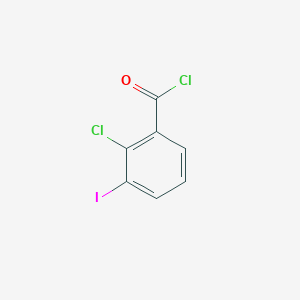

2-Chloro-3-iodobenzoyl chloride

Description

2-Chloro-3-iodobenzoyl chloride (C₇H₃Cl₂IO) is a halogenated benzoyl chloride derivative characterized by a chlorine atom at the 2-position and an iodine atom at the 3-position on the aromatic ring. Its synthesis involves the conversion of 2-chloro-3-iodobenzoic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) . This compound serves as a critical intermediate in radiopharmaceutical chemistry, particularly in the synthesis of the P2X7 receptor-targeted radioligand precursor pre-PTTP, which is used for positron emission tomography (PET) imaging to differentiate lung tumors from inflammation .

The presence of both chlorine and iodine substituents confers unique electronic and steric properties, making it reactive in nucleophilic acyl substitution reactions. Its halogen-rich structure also enhances stability under specific synthetic conditions, a feature exploited in complex organic syntheses.

Properties

Molecular Formula |

C7H3Cl2IO |

|---|---|

Molecular Weight |

300.90 g/mol |

IUPAC Name |

2-chloro-3-iodobenzoyl chloride |

InChI |

InChI=1S/C7H3Cl2IO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H |

InChI Key |

UZWIGVCMZFPLOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-iodobenzoyl chloride typically involves the iodination and chlorination of benzoic acid derivatives. One common method starts with methyl 2-aminobenzoate, which undergoes iodination to form 2-amino-5-iodobenzoic acid methyl ester. This intermediate is then subjected to a Sandmeyer reaction, where the amino group is replaced by a chlorine atom, resulting in the formation of 2-chloro-5-iodobenzoic acid methyl ester. Finally, hydrolysis of the ester group yields 2-chloro-5-iodobenzoic acid, which is then converted to this compound using thionyl chloride or oxalyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-iodobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 2-chloro-3-iodobenzoic acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.

Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

Aqueous Base: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.

Major Products Formed

2-Chloro-3-iodobenzoic Acid: Formed by hydrolysis of this compound.

Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-3-iodobenzoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Employed in the preparation of functionalized materials and polymers.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

Biological Studies: Used in the synthesis of biologically active compounds for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodobenzoyl chloride involves its reactivity as an acyl chloride. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

4-Iodobenzoyl Chloride

- Structure : Iodine at the 4-position (para to the carbonyl group), lacking chlorine substituents.

- Synthesis : Derived from 4-iodobenzoic acid via thionyl chloride treatment, analogous to the synthesis of 2-chloro-3-iodobenzoyl chloride .

- Reactivity : The para-substituted iodine creates a less sterically hindered environment compared to the meta-chloro substituent in this compound. This may enhance reactivity in coupling reactions (e.g., Suzuki-Miyaura) but reduce steric stabilization during nucleophilic substitutions.

- Applications: Primarily used in organic synthesis to introduce the iodobenzoyl moiety into target molecules. Limited evidence links it to radiopharmaceutical applications .

| Property | This compound | 4-Iodobenzoyl Chloride |

|---|---|---|

| Substituent Positions | 2-Cl, 3-I | 4-I |

| Molecular Weight (g/mol) | 311.36 | 266.45 |

| Key Reactivity | High (Cl and I synergize) | Moderate (I-only activation) |

| Primary Application | Radioligand synthesis | Organic synthesis |

2-Hydroxy-3,5-diiodobenzoyl Chloride

- Structure : Contains hydroxyl (-OH) and two iodine atoms (3,5-positions), differing in functional groups and halogenation pattern.

- The dual iodine substituents enhance steric bulk but may reduce solubility in nonpolar solvents.

| Property | This compound | 2-Hydroxy-3,5-diiodobenzoyl Chloride |

|---|---|---|

| Functional Groups | Cl, I, COCl | OH, I (x2), COCl |

| Acidity | Low (no -OH) | High (due to -OH) |

| Solubility | Moderate in polar solvents | Low in nonpolar solvents |

3-Chlorobenzaldehyde

- Structure : A benzaldehyde derivative with chlorine at the 3-position, lacking iodine and the acyl chloride group.

- Reactivity : The aldehyde group (-CHO) is more electron-withdrawing than -COCl, but its lower electrophilicity limits utility in acylations. Chlorine at the 3-position provides moderate directing effects in electrophilic substitution.

- Applications: Used in fragrances and agrochemical synthesis. Not suitable for radiopharmaceuticals due to the absence of iodine and acyl chloride functionality .

| Property | This compound | 3-Chlorobenzaldehyde |

|---|---|---|

| Functional Group | Acyl chloride (-COCl) | Aldehyde (-CHO) |

| Halogenation | Cl, I | Cl only |

| Electrophilicity | High | Moderate |

5-Chloro-2-methoxybenzaldehyde

- Structure : Methoxy (-OCH₃) and chlorine substituents on the aromatic ring.

- Reactivity : The methoxy group is electron-donating, opposing the electron-withdrawing effects of chlorine. This reduces electrophilicity at the carbonyl compared to this compound.

Key Research Findings

- Synthetic Utility : this compound’s dual halogenation enables precise regioselective modifications, critical for radioligand synthesis .

- Stability: The iodine atom’s steric bulk and electron-withdrawing nature enhance stability during storage compared to non-halogenated benzoyl chlorides.

- Limitations : High molecular weight and halogen content may complicate purification and increase environmental toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.